![molecular formula C26H23N3O2 B2453656 3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902598-42-9](/img/structure/B2453656.png)
3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazoloquinoline family and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives. These derivatives are potential ligands for the estrogen receptor, showcasing the compound's relevance in medicinal chemistry and drug design. The research highlighted the regioselectivity and mechanism of reactions, indicating the compound's utility in synthesizing structurally complex molecules (Kasiotis, Fokialakis, & Haroutounian, 2006).
Another study focused on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, showcasing the compound's role in creating efficient fluorophores. These are used in biochemistry and medicine for studying various biological systems, emphasizing the compound's significance in research tools development (Aleksanyan & Hambardzumyan, 2013).
Potential Pharmaceutical Applications
- Research into 3-amino-1H-pyrazolo[3,4-b]quinolines, closely related to the subject compound, revealed significant in vitro inhibitory activity on bacterial serine/threonine protein kinases. This indicates potential for developing new antimicrobial agents, highlighting the compound's relevance in addressing bacterial resistance (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Environmental and Green Chemistry
- The compound's derivatives were synthesized through L-proline-catalyzed reactions, illustrating an approach that aligns with green chemistry principles. This methodology emphasizes high atom economy and environmental advantages, such as short reaction times, excellent yields, and the absence of extensive purification steps (Rajesh, Bala, Perumal, & Menéndez, 2011).
Future Directions
The future directions for research on “3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to new insights and applications for this compound .
properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-3-31-20-13-11-19(12-14-20)25-23-17-29(16-18-7-6-8-21(15-18)30-2)24-10-5-4-9-22(24)26(23)28-27-25/h4-15,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYOQDPTGUTPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline |
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